molecular formula C4H5Br2N3O B567107 2-Amino-5-bromopyrimidin-4-ol hydrobromide CAS No. 1215597-17-3

2-Amino-5-bromopyrimidin-4-ol hydrobromide

Cat. No.: B567107
CAS No.: 1215597-17-3
M. Wt: 270.912
InChI Key: FBEVHQMVCKKOOY-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrimidin-4-ol hydrobromide: is a chemical compound with the molecular formula C4H5Br2N3O and a molecular weight of 270.91 g/mol . It is typically found as a white to off-white powder or crystals . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves the bromination of pyrimidine derivatives followed by amination and subsequent hydrolysis. The reaction conditions typically include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired substitution at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a precursor in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-5-chloropyrimidin-4-ol hydrobromide
  • 2-Amino-5-fluoropyrimidin-4-ol hydrobromide
  • 2-Amino-5-iodopyrimidin-4-ol hydrobromide

Comparison: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEVHQMVCKKOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680923
Record name 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215597-17-3
Record name 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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